molecular formula C13H21NO4 B13014931 2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

Cat. No.: B13014931
M. Wt: 255.31 g/mol
InChI Key: WQXFRVWBQGJQRJ-GUBZILKMSA-N
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Description

2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[221]heptane-2,5-dicarboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl and methyl groups, along with the specific configuration of the bicyclic structure, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-8-5-9(14)6-10(8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m0/s1

InChI Key

WQXFRVWBQGJQRJ-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)OC

Origin of Product

United States

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